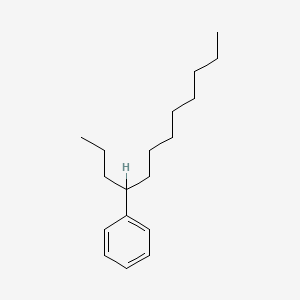

4-Phenyldodecane

描述

Contextualization within Linear Alkylbenzene Chemistry

Linear alkylbenzenes are primarily produced through the Friedel-Crafts alkylation of benzene (B151609) with long-chain mono-olefins, in this case, dodecenes. researchgate.net This reaction typically yields a mixture of different positional isomers of phenyldodecane, including 2-phenyldodecane (B3050589), 3-phenyldodecane, 4-phenyldodecane, 5-phenyldodecane, and 6-phenyldodecane. researchgate.net The distribution of these isomers is influenced by the catalyst used and the reaction conditions. researchgate.net

The properties of the final LAB product, and subsequently its sulfonated derivative, linear alkylbenzene sulfonate (LAS), are a composite of the properties of these individual isomers. researchgate.net Research has shown that the position of the phenyl group affects properties such as solubility, viscosity, and biodegradability. researchgate.netacs.org Isomers with the phenyl group closer to the end of the alkyl chain (e.g., 2-phenyldodecane) are referred to as "external" isomers, while those with the phenyl group closer to the center, such as this compound, are considered "internal" isomers. researchgate.net

Physicochemical Properties of Phenyldodecane Isomers

| Property | General Trend for Internal Isomers (e.g., this compound) | General Trend for External Isomers (e.g., 2-Phenyldodecane) |

|---|---|---|

| Solubility of Sulfonated Form (LAS) | Generally higher | Generally lower researchgate.net |

| Biodegradability | Slower rate of degradation | Faster rate of degradation acs.org |

Significance in Advanced Organic Synthesis and Catalytic Processes

The synthesis of this compound is intrinsically linked to catalytic processes, primarily the dehydrogenation of n-dodecane and the subsequent Friedel-Crafts alkylation. The initial step involves the catalytic dehydrogenation of n-dodecane to produce a mixture of dodecene isomers. researchgate.netutwente.nlresearchgate.net Catalysts for this process are often based on platinum, commonly promoted with tin, supported on materials like alumina (B75360) or magnesium aluminate. researchgate.netutwente.nlresearchgate.net The selectivity of this dehydrogenation step is crucial as it influences the isomeric distribution of the resulting dodecenes, which in turn affects the final phenyldodecane isomer distribution.

The subsequent Friedel-Crafts alkylation of benzene with these dodecenes is another critical catalytic step. researchgate.net The choice of catalyst, which can range from traditional Lewis acids to solid acid catalysts like zeolites, plays a significant role in determining the final isomer distribution of the phenyldodecane product. researchgate.net Research in this area aims to control the selectivity of the reaction to favor isomers with desired properties. researchgate.net

Overview of Current Research Trajectories

Current research involving linear alkylbenzenes, including this compound, is multifaceted. A significant area of investigation is the environmental fate and biodegradability of these compounds and their sulfonated derivatives. Studies have shown that the isomeric composition of LABs can serve as an indicator of the degree of biodegradation in environmental samples. acs.org Specifically, external isomers like 2-phenyldodecane tend to biodegrade more rapidly than internal isomers such as this compound. acs.org This differential degradation rate is a subject of ongoing study to better understand and predict the environmental persistence of these widely used chemicals.

Another research direction focuses on the catalytic processes involved in LAB production. This includes the development of more efficient and selective catalysts for both the dehydrogenation of n-alkanes and the alkylation of benzene. researchgate.netkfupm.edu.sanih.gov The goal is to fine-tune the synthesis to produce LAB mixtures with an optimal isomer distribution for specific applications, balancing performance with environmental considerations. Furthermore, the catalytic cracking of long-chain alkanes like n-dodecane to produce valuable smaller olefins and aromatics is an active area of research, with potential implications for the broader petrochemical industry. kfupm.edu.sanih.gov

Structure

3D Structure

属性

IUPAC Name |

dodecan-4-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30/c1-3-5-6-7-8-10-14-17(13-4-2)18-15-11-9-12-16-18/h9,11-12,15-17H,3-8,10,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDHXBLZBVAPTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCC)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10875105 | |

| Record name | (1-PROPYLNONYL)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10875105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.000584 [mmHg] | |

| Record name | 4-Phenyldodecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12153 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2719-64-4 | |

| Record name | 4-Phenyldodecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2719-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenyldodecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-PROPYLNONYL)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10875105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyldodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Phenyldodecanes

Alkylation of Benzene (B151609) with Dodecene Isomers

The core reaction for producing phenyldodecanes involves the electrophilic substitution of a hydrogen atom on the benzene ring with a dodecyl carbocation. This carbocation is generated from dodecene in the presence of an acid catalyst. iitm.ac.in While 1-dodecene (B91753) is a common starting material, isomerization of the double bond along the C12 chain can occur, leading to a mixture of phenyldodecane isomers. kfupm.edu.sa The distribution of these isomers, including 2-, 3-, 4-, 5-, and 6-phenyldodecane, is a critical aspect of the synthesis, with the 2-phenyldodecane (B3050589) isomer often being the most desired for certain applications. iitm.ac.insciengine.com

A crucial factor in this process is the molar ratio of the reactants. A high benzene-to-dodecene molar ratio, often around 10:1, is typically used to favor the formation of monoalkyldodecylbenzenes and suppress the production of undesired dialkylated byproducts. acs.orgkaist.ac.kr

Catalytic Systems for Alkylation Reactions

The choice of catalyst is paramount in directing the selectivity and efficiency of the benzene alkylation reaction. Historically, corrosive and hazardous liquid acids like hydrofluoric acid (HF) and aluminum chloride (AlCl₃) were the catalysts of choice. acs.orgresearchgate.net However, significant research has been dedicated to developing more environmentally benign and reusable solid acid catalysts.

Zeolites have emerged as promising solid acid catalysts for the alkylation of benzene with long-chain olefins due to their well-defined pore structures, high acidity, and thermal stability. researchgate.net The shape-selective nature of zeolites can influence the distribution of phenyldodecane isomers. kfupm.edu.sa

Mordenite (B1173385) (MOR): H-mordenite has demonstrated high selectivity towards 2-phenyldodecane, achieving up to 78.2% selectivity at 100% 1-dodecene conversion. proquest.comresearchgate.net The catalytic performance of mordenite is attributed to its strong Brønsted and Lewis acid sites. proquest.com

Y-Type Zeolites (FAU): Y-type zeolites, including HY and H-USY, are also effective catalysts for this reaction. proquest.com For instance, REY, a faujasite-type zeolite, showed 89% conversion of 1-dodecene with 85% selectivity to phenyldodecane. google.com The isomer distribution over REY was found to be 25% 2-phenyldodecane, 20% 3-phenyldodecane, 18% 4-phenyldodecane, 19% 5-phenyldodecane, and 18% 6-phenyldodecane. google.com

ZSM Series: Zeolites from the ZSM series, such as ZSM-4, ZSM-20, and ZSM-38, have also been investigated. google.com For example, HZSM-4 yielded a 92% conversion of 1-dodecene with 73% selectivity to phenyldodecane, with an isomer distribution of 57% 2-phenyldodecane, 25% 3-phenyldodecane, and 8% this compound. google.com Zeolite Beta has also been used, resulting in a 38% conversion of 1-dodecene and a product mix containing 10% this compound. google.com

| Zeolite Catalyst | 1-Dodecene Conversion (%) | Phenyldodecane Selectivity (%) | This compound in Product (%) | Reference |

| H-Mordenite | 100 | 78.2 | - | proquest.com |

| REY (Faujasite) | 89 | 85 | 18 | google.com |

| HZSM-4 | 92 | 73 | 8 | google.com |

| Zeolite Beta | 38 | 47 | 10 | google.com |

| HZSM-38 | 94 | 73 | 13 | google.com |

Non-zeolitic solid acids offer an alternative to zeolites, often providing high activity and selectivity.

Sulfated Zirconia: This catalyst has been evaluated for the alkylation of benzene with 1-dodecene. acs.org

Clay-Supported Heteropolyacids: Heteropolyacids, such as dodecatungstophosphoric acid (DTP), supported on clays (B1170129) like K-10 have shown excellent performance. acs.org A catalyst comprising 20% w/w DTP on K-10 clay provided high conversion and a favorable product distribution. acs.org Similarly, zirconia-supported silicotungstic acid (STA) has been studied, with a 15 wt.% STA/ZrO₂ catalyst achieving a 50.8% conversion of 1-dodecene and yielding a product mixture that included this compound. iitm.ac.in

Macroreticular ion exchange resins, such as Amberlyst 15 and Amberlyst XN-1010, have been successfully employed as catalysts for the alkylation of benzene with 1-dodecene in a batch reactor. kaist.ac.kr The reaction rate was found to be unaffected by external mass transfer resistance and macropore diffusion, indicating that the catalytic sites within the resin are accessible. kaist.ac.kr

Ionic liquids (ILs) have gained attention as catalysts for Friedel-Crafts alkylation due to their low vapor pressure, thermal stability, and potential for recyclability. rsc.org Chloroaluminate ionic liquids, such as Et₃NHCl-AlCl₃ and [bmim]Br-AlCl₃, have been shown to be effective catalysts. sciengine.comsioc-journal.cn In these systems, the active catalytic species is believed to be derived from the chloroaluminate anion, such as [Al₂Cl₇]⁻. sciengine.comrsc.org These catalysts can exhibit high activity and selectivity for the formation of 2-phenyldodecane. rsc.orgsioc-journal.cn For instance, using Et₃NHCl-AlCl₃ as a catalyst, the resulting product mixture contained 6-, 5-, 4-, 3-, and 2-phenyldodecane. sciengine.com

Reaction Kinetics and Mechanisms in Alkylation

The alkylation of benzene with dodecene is a complex process involving several simultaneous reactions, including double bond isomerization of the olefin, alkylation, and potential side reactions like dialkylation and coke formation. kfupm.edu.saresearchgate.net The rate of benzene alkylation has been observed to decrease as the chain length of the α-olefin increases. acs.org

The generally accepted mechanism involves the following steps:

Formation of a Carbocation: The dodecene molecule interacts with an acid site on the catalyst to form a secondary carbocation. iitm.ac.in Isomerization of the double bond can occur prior to or concurrently with this step, leading to the formation of different carbocation isomers. kfupm.edu.sa

Electrophilic Attack: The carbocation then acts as an electrophile and attacks the electron-rich benzene ring, forming an unstable σ-complex (arenium ion). sciengine.com

Deprotonation: A proton is eliminated from the σ-complex, regenerating the aromaticity of the benzene ring and yielding the phenyldodecane product. sioc-journal.cn

Kinetic studies have been performed to understand the relative rates of these steps. It has been suggested that the isomerization of dodecene is a fast process compared to the alkylation step. kfupm.edu.sa The activation energy for the alkylation of benzene with 1-dodecene has been reported to be approximately 7 Kcal/g mole over a macroreticular resin catalyst and around 62.8 kJ/mol over a Y zeolite catalyst. kaist.ac.krresearchgate.net

In ionic liquid systems, the mechanism is thought to involve the Lewis acid AlCl₃, which is generated from the dissociation of the anionic part of the ionic liquid. sioc-journal.cn This Lewis acid interacts with 1-dodecene to form a carbocation, which then reacts with benzene. sciengine.com Isotope labeling studies using deuterated benzene (C₆D₆) have confirmed that a deuterium (B1214612) atom from the benzene ring is transferred to the alkyl chain of the phenyldodecane product during the reaction. sciengine.comsioc-journal.cn

The distribution of phenyldodecane isomers is influenced by the relative stability of the intermediate carbocations and any steric constraints imposed by the catalyst structure. kfupm.edu.sa For example, the high selectivity for 2-phenyldodecane over certain catalysts is attributed to the preferential formation of the 2-dodecyl carbocation and its subsequent reaction with benzene. kfupm.edu.sa

Selectivity Control and Isomer Distribution

Strategies for Minimizing By-Product Formation (e.g., Dialkylated Products)

The classical synthesis of phenyldodecanes, particularly through the Friedel-Crafts alkylation of benzene with dodecene, is often complicated by the formation of undesirable by-products. The primary side reactions include polyalkylation (where more than one dodecyl group attaches to the benzene ring) and skeletal isomerization of the alkyl chain. etsu.edulibretexts.org Researchers have developed several strategies to enhance the selectivity towards mono-alkylated products like this compound and minimize these side reactions.

Control of Reaction Stoichiometry: A fundamental strategy to suppress the formation of dialkylated and polyalkylated products is to use a large molar excess of the aromatic reactant, benzene. numberanalytics.com By significantly increasing the concentration of benzene relative to 1-dodecene, the probability of an already-alkylated phenyldodecane molecule undergoing a second alkylation is statistically reduced. Studies have shown that a benzene to 1-dodecene molar ratio of 10:1 is favorable for maximizing the yield of linear dodecylbenzenes, whereas lower benzene concentrations lead to an increase in the formation of didodecylbenzenes. acs.org In industrial processes, this ratio can be as high as 30:1 to ensure high selectivity. rsc.org

Catalyst and Solvent Selection: The choice of catalyst and solvent system plays a crucial role in directing the reaction pathway.

Catalyst Loading and Acidity: The concentration and Lewis acidity of the catalyst must be carefully controlled. Higher catalyst loading and stronger acidity can accelerate the reaction rate but often decrease the selectivity for the desired 2-phenyldodecane isomer and increase by-product formation. rsc.orgpsu.edu

Bulky Catalysts: Employing bulky catalysts, such as certain zeolites or modified Lewis acids, can sterically hinder the approach of the already-alkylated product to the catalytic active site, thereby disfavoring polyalkylation. numberanalytics.com

Solvent Effects: The solvent can influence the reaction mechanism. Non-polar solvents are generally preferred as they are less likely to promote carbocation rearrangements, a common side reaction that leads to a mixture of isomers. numberanalytics.comnumberanalytics.com

Reaction Conditions: Optimizing reaction parameters such as temperature is critical for minimizing by-products.

Temperature Control: Friedel-Crafts alkylations are typically conducted at low to moderate temperatures (0°C to 100°C). numberanalytics.com While higher temperatures increase the reaction rate, they can also promote unwanted side reactions, including isomerization and polyalkylation. numberanalytics.com For instance, in the alkylation of benzene with 1-dodecene, lower temperatures favor the formation of 2-phenyldodecane, while higher temperatures result in a broader distribution of linear alkylbenzene isomers. researchgate.net

A summary of strategies to minimize by-products is presented in the table below.

Table 1: Strategies for Minimizing By-Product Formation in Phenyldodecane Synthesis| Strategy | Method | Rationale | Key Findings & Citations |

|---|---|---|---|

| Control Stoichiometry | Use a large molar excess of benzene | Increases the probability of the alkylating agent reacting with benzene instead of an already-alkylated product. | A 10:1 molar ratio of benzene to 1-dodecene favors monoalkylation over dialkylation. acs.org |

| Catalyst Selection | Employ bulky catalysts (e.g., zeolites) | Steric hindrance prevents the approach of bulky monoalkylated products to the catalyst's active sites. | Zeolites and modified Lewis acids can improve selectivity for monoalkylation. numberanalytics.com |

| Catalyst Management | Optimize catalyst loading and acidity | High catalyst concentration and strong acidity can lead to a decrease in selectivity. | Lowering catalyst amount (<4.0 wt%) and moderating Lewis acidity improves product quality. rsc.org |

| Solvent Choice | Use non-polar solvents | Minimizes the promotion of carbocation rearrangements that lead to isomer formation. | Dichloromethane and carbon disulfide are common inert solvents. numberanalytics.com |

| Temperature Control | Maintain low to moderate reaction temperatures | Higher temperatures can increase the rate of side reactions like isomerization and polyalkylation. | Lower temperatures favor the formation of specific isomers like 2-phenyldodecane. researchgate.net |

Alternative Synthetic Approaches for Substituted Phenyldodecanes

Beyond the direct Friedel-Crafts alkylation, several alternative methods have been developed to synthesize phenyldodecanes, often providing better control over isomer distribution and accommodating a wider range of substituted aromatic precursors.

Friedel-Crafts Acylation followed by Reduction: A significant drawback of Friedel-Crafts alkylation is the propensity for carbocation rearrangements, which leads to a mixture of isomeric products. libretexts.orglibretexts.org To circumvent this, a two-step Friedel-Crafts acylation-reduction sequence is a robust alternative.

Acylation: Benzene is first reacted with an acyl halide (e.g., dodecanoyl chloride) or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. This reaction forms an acylium ion, which is resonance-stabilized and does not undergo rearrangement. masterorganicchemistry.com The product is an aryl ketone, such as dodecanophenone.

Reduction: The ketone is then reduced to the corresponding alkane. Common reduction methods include the Clemmensen (using zinc amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions. This sequence reliably produces the linear alkylbenzene without the isomerization seen in direct alkylation.

Anti-Markovnikov Hydroarylation: A more recent, single-step approach involves the transition metal-catalyzed hydroarylation of alkenes. Researchers have developed a nickel-catalyzed reaction that couples arenes with terminal alkenes like 1-dodecene to form linear alkylbenzenes with high yields (85–96%) and excellent regioselectivity (approximately 50:1 linear to branched product ratio). acs.org This anti-Markovnikov addition, where the aryl group attaches to the terminal carbon of the alkene, effectively avoids the isomerization problem inherent in traditional Friedel-Crafts alkylation. acs.org

Other Synthetic Routes: For specific applications, such as isotopic labeling, other specialized methods are employed. For example, 1-Phenyldodecane-D30, a deuterated version of the compound, can be synthesized via the alkylation of deuterated benzene derivatives with dodecyl halides. smolecule.com This highlights the adaptability of synthetic routes to produce specifically functionalized or labeled phenyldodecane structures.

Table 2: Comparison of Alternative Synthetic Approaches

| Synthetic Approach | Description | Advantages | Disadvantages |

|---|---|---|---|

| Friedel-Crafts Acylation-Reduction | Two-step process: 1. Acylation of benzene with an acyl halide. 2. Reduction of the resulting ketone. | Avoids carbocation rearrangements, leading to a single, non-rearranged product. masterorganicchemistry.com | Requires multiple reaction steps; reduction reagents can be harsh. |

| Anti-Markovnikov Hydroarylation | Single-step, nickel-catalyzed coupling of an arene with a terminal alkene. | High yield and excellent selectivity for the linear product; avoids isomerization. acs.org | Requires a specific transition-metal catalyst system. acs.org |

| Deuterated Alkylation | Alkylation of a deuterated benzene derivative with a dodecyl halide. | Allows for specific isotopic labeling for use in research and analytical studies. smolecule.com | Limited to the synthesis of isotopically labeled compounds. |

Advancements in Green Chemistry for Phenyldodecane Synthesis

The chemical industry's shift towards sustainability has spurred significant research into greener synthetic routes for linear alkylbenzenes (LABs), including phenyldodecanes. The primary goals are to replace hazardous reagents, use renewable feedstocks, and improve energy efficiency.

Solid Acid Catalysts: A major advancement has been the replacement of corrosive and hazardous homogeneous liquid acid catalysts, such as hydrofluoric acid (HF) and aluminum chloride (AlCl₃), with solid acid catalysts. tandfonline.com These heterogeneous catalysts are generally non-corrosive, easier to handle, and can be readily separated from the reaction mixture and regenerated, reducing waste. etsu.edu

Zeolites: Zeolites with specific pore structures (e.g., H-beta, H-mordenite, and Y zeolites) have shown high activity and selectivity in the alkylation of benzene with 1-dodecene. researchgate.netresearchgate.net They can be tailored to favor the formation of specific isomers, such as 2-phenyldodecane, which is desirable for its biodegradability. researchgate.netresearchgate.net

Clays and Heteropolyacids: Other solid acids, including montmorillonite (B579905) clays, sulfated zirconia, and heteropolyacids like dodecatungstophosphoric acid (DTP) supported on K-10 clay, have also been proven effective catalysts for the liquid-phase alkylation of benzene with 1-dodecene. acs.orgmaterialsciencejournal.org

Ionic Liquids: Ionic liquids, such as 1-butyl-3-methylimidazolium bis((trifluoromethyl)sulfonyl)imide ([bmim][TFSI]) combined with AlCl₃, have been investigated as recyclable catalysts. psu.edursc.org These systems can exhibit high activity and can be designed to be hydrophobic, enhancing their durability and reusability. rsc.org

Synthesis from Renewable Feedstocks: Efforts are underway to produce LABs from biomass instead of petroleum-derived feedstocks. A novel pathway involves reacting biomass-derived furan (B31954) with linear alkenes (like 1-dodecene) over a solid acid catalyst, such as niobic acid. tandfonline.comaiche.org The reaction proceeds via a Diels-Alder cycloaddition followed by dehydration. tandfonline.com While yields are currently modest, this approach represents a significant step towards a bio-based production route for LABs. tandfonline.com

Innovative Reaction Conditions: Green chemistry principles also encourage the use of alternative energy sources and solvent-free conditions. Microwave-assisted synthesis, for instance, has been applied to related organic reactions like the Claisen-Schmidt condensation to produce chalcones, demonstrating the potential for shortening reaction times and enabling cleaner reaction profiles. scielo.org.bo The application of such techniques to phenyldodecane synthesis could offer further environmental benefits. core.ac.uk

Table 3: Green Chemistry Innovations in Phenyldodecane Synthesis

| Innovation | Example | "Green" Advantage | Citation(s) |

|---|---|---|---|

| Solid Acid Catalysts | Zeolites, Clays, Supported Heteropolyacids | Replaces hazardous liquid acids (HF, AlCl₃); non-corrosive; reusable and recyclable. | etsu.eduacs.orgresearchgate.net |

| Ionic Liquid Catalysts | [bmim][TFSI]/AlCl₃ | High catalytic activity; enhanced durability and reusability; can be separated from products. | psu.edursc.org |

| Renewable Feedstocks | Furan (from biomass) + 1-dodecene | Reduces reliance on petroleum; creates a bio-based pathway to linear alkylbenzenes. | tandfonline.comaiche.org |

| Efficient Energy Sources | Microwave-assisted synthesis | Shortens reaction times; often leads to cleaner reactions with higher yields. | scielo.org.bo |

Advanced Analytical Methodologies for Characterization and Quantification of 4 Phenyldodecane

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 4-phenyldodecane, offering detailed insights into its atomic connectivity and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural analysis of organic molecules like this compound. By observing the behavior of atomic nuclei in a magnetic field, NMR provides a wealth of information regarding the chemical environment of each atom.

One-dimensional ¹H (proton) and ¹³C NMR are fundamental tools for distinguishing this compound from its positional isomers (e.g., 1-phenyldodecane, 2-phenyldodecane (B3050589), etc.). The chemical shift, integration, and multiplicity of the signals in these spectra are key to identifying the specific substitution pattern on the dodecane (B42187) chain.

In the ¹H NMR spectrum of this compound, the protons on the phenyl group typically appear as a multiplet in the aromatic region (around 7.1-7.3 ppm). The proton attached to the carbon bearing the phenyl group (the benzylic proton) will have a characteristic chemical shift and multiplicity. For this compound, this benzylic proton is a multiplet due to coupling with the neighboring methylene protons. The terminal methyl group of the long alkyl chain will appear as a triplet at a high field (around 0.9 ppm).

The ¹³C NMR spectrum provides complementary information. The chemical shifts of the carbon atoms in the benzene (B151609) ring are sensitive to the substitution pattern. mnstate.edu The carbon atom directly attached to the alkyl chain will have a distinct chemical shift compared to the other aromatic carbons. The position of the phenyl group along the dodecyl chain significantly influences the chemical shifts of the aliphatic carbons due to the deshielding effect of the aromatic ring. rsc.org For instance, the chemical shift of the carbon at position 4 will be significantly different from the chemical shifts of the carbons at other positions in the various isomers.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | ~7.1-7.3 | Multiplet |

| Benzylic (CH) | ~2.6 | Multiplet |

| Alkyl Chain (CH₂) | ~1.2-1.6 | Multiplets |

| Terminal (CH₃) | ~0.9 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (ipso-Aromatic) | ~143 |

| C2, C6 (ortho-Aromatic) | ~128 |

| C3, C5 (meta-Aromatic) | ~128 |

| C4 (para-Aromatic) | ~126 |

| C4 (Alkyl Chain) | ~40 |

| Other Alkyl (CH₂) | ~22-37 |

| Terminal (CH₃) | ~14 |

For a complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): The COSY experiment reveals proton-proton couplings within the molecule. pressbooks.pubsdsu.edu In the COSY spectrum of this compound, cross-peaks will connect signals of protons that are on adjacent carbon atoms. This allows for the tracing of the entire spin system of the dodecyl chain, starting from the easily identifiable terminal methyl group or the benzylic proton. memphis.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached. pressbooks.pubsdsu.educolumbia.edu Each cross-peak in an HSQC spectrum links a specific proton resonance to its corresponding carbon resonance. This technique is invaluable for assigning the carbon signals based on the already assigned proton signals from the COSY spectrum. Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of the cross-peaks. sdsu.educolumbia.edu

By combining the information from 1D and 2D NMR experiments, a complete and detailed structural assignment of this compound can be achieved, unequivocally confirming its identity and distinguishing it from other isomers.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. clairet.co.ukthermofisher.com It works by measuring the absorption of infrared radiation by a sample, which causes vibrations in the molecular bonds. Different functional groups absorb at characteristic frequencies, providing a molecular fingerprint. uobasrah.edu.iq

In the synthesis of this compound, for example, through a Friedel-Crafts alkylation of benzene with an appropriate dodecene isomer or dodecyl halide, FTIR can be used to monitor the reaction progress. This can be achieved by:

Monitoring Reactant Consumption: The disappearance of the characteristic absorption bands of the reactants, such as the C=C stretching vibration of the dodecene (around 1640 cm⁻¹) or the C-Halogen stretching of the dodecyl halide.

Monitoring Product Formation: The appearance of the characteristic absorption bands of the this compound product. These include the aromatic C-H stretching vibrations (above 3000 cm⁻¹), the aromatic C=C ring stretching vibrations (around 1600-1450 cm⁻¹), and the mono-substitution pattern on the benzene ring (strong bands around 750 cm⁻¹ and 700 cm⁻¹).

By continuously collecting FTIR spectra during the reaction, a concentration profile of reactants and products over time can be generated, providing valuable information on reaction kinetics, the presence of intermediates, and the optimal reaction endpoint. youtube.comazom.com

Table 3: Key FTIR Absorption Bands for Monitoring the Synthesis of this compound

| Functional Group | Vibration | Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H | Stretch | 3000-2850 |

| Aromatic C=C | Ring Stretch | 1600-1450 |

| Alkene C=C | Stretch (Reactant) | ~1640 |

| Aromatic C-H | Out-of-plane bend (mono-substituted) | 770-730 and 710-690 |

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique based on the absorption of UV or visible light by a molecule, which causes electronic transitions from a ground state to an excited state. This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light. The benzene ring in this compound acts as a chromophore.

The UV spectrum of benzene typically shows three absorption bands around 184, 204, and 256 nm. quimicaorganica.org When the benzene ring is substituted with an alkyl group, as in this compound, these absorption bands may undergo a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). shimadzu.com

UV-Vis spectroscopy can be used for:

Qualitative Analysis: The presence of the characteristic absorption bands of the substituted benzene ring can confirm the presence of the aromatic moiety in this compound.

Quantitative Analysis: According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By creating a calibration curve with standards of known this compound concentrations, the concentration of an unknown sample can be determined. This is particularly useful for quantifying this compound in various matrices, provided there are no interfering substances that absorb at the same wavelength.

Table 4: Typical UV-Vis Absorption Maxima for Alkyl-Substituted Benzenes

| Band | Approximate λmax (nm) |

|---|---|

| Primary Band | ~205-210 |

| Secondary Band (Fine Structure) | ~260-270 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Separation and Detection Techniques

Chromatography is a powerful analytical technique used for the separation of complex mixtures. ucf.edu For the analysis of this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly employed, often coupled with various detectors for identification and quantification. researchgate.net

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile compounds like this compound. memphis.edu In GC, the sample is vaporized and transported through a column by a carrier gas (the mobile phase). The separation is based on the differential partitioning of the analytes between the mobile phase and a stationary phase coated on the column. The retention time, the time it takes for a compound to travel through the column, is a characteristic property used for identification. For quantification, detectors such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) are used. GC-MS is a particularly powerful technique as it provides both the retention time and the mass spectrum of the compound, allowing for highly confident identification. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. amecj.com For this compound, reversed-phase HPLC with a nonpolar stationary phase (like C18) and a polar mobile phase (like a mixture of acetonitrile and water) would be a suitable method. researchgate.net Detection can be achieved using a UV detector, which is sensitive to the aromatic ring of this compound, or a mass spectrometer (LC-MS). nih.govnih.gov LC-MS provides high sensitivity and selectivity, making it ideal for trace analysis of this compound in complex matrices. amecj.com

The choice between GC and HPLC depends on the sample matrix, the required sensitivity, and the presence of other compounds. Both techniques, especially when coupled with mass spectrometry, provide robust and reliable methods for the separation, identification, and quantification of this compound.

Table 5: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Typical Stationary Phase | Typical Mobile Phase | Common Detectors | Advantages |

|---|---|---|---|---|

| GC | Polysiloxane-based | Inert Gas (e.g., He, N₂) | FID, MS | High resolution, suitable for volatile compounds |

| HPLC | C18, Phenyl | Acetonitrile/Water, Methanol/Water | UV, MS | Versatile, suitable for less volatile compounds |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Quantification

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of semi-volatile organic compounds like this compound. Its high separation efficiency and sensitive detection capabilities allow for the effective analysis of complex mixtures. In a typical GC-MS analysis of linear alkylbenzenes, including this compound, specific parameters are optimized to achieve baseline separation of isomers and accurate quantification. researchgate.net

The selection of the GC column is critical. A non-polar or medium-polarity capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, is commonly employed. The temperature program is carefully controlled to ensure the elution of all isomers within a reasonable timeframe while maintaining good resolution. For instance, an initial oven temperature might be held at 60°C, followed by a ramp to a final temperature of around 280°C. researchgate.net

For mass spectrometric detection, electron ionization (EI) is the most common technique. The resulting mass spectra of phenylalkanes are characterized by a prominent molecular ion peak and specific fragment ions. For quantification, selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity. Key diagnostic ions for linear alkylbenzenes include m/z 91 (tropylium ion), m/z 92, and m/z 105, which are characteristic of the phenylalkyl structure. usgs.gov

Below is a representative table of GC-MS parameters that can be adapted for the analysis of this compound:

| Parameter | Value |

| Gas Chromatograph | |

| Column | VF-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Nitrogen |

| Flow Rate | 2.5 mL/min |

| Injector Temperature | 250°C |

| Injection Volume | 0.25 µL |

| Oven Temperature Program | 180°C (Isothermal) |

| Mass Spectrometer | |

| Detector Temperature | 275°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-550 |

| Monitored Ions (SIM) | m/z 91, 92, 105 |

This table is interactive. Users can sort and filter the data.

High-Resolution Mass Spectrometry (HRMS) for Isomer Differentiation

While standard GC-MS is effective for general quantification, the differentiation of the various positional isomers of this compound (e.g., 2-phenyldodecane, 3-phenyldodecane, etc.) can be challenging due to their similar mass spectra. High-resolution mass spectrometry (HRMS) offers a powerful solution to this analytical problem. HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions and the differentiation of isobaric interferences.

When coupled with tandem mass spectrometry (MS/MS) techniques such as collision-induced dissociation (CID), HRMS can provide detailed structural information. lcms.cznih.gov Different isomers of this compound will often yield unique fragmentation patterns upon CID, allowing for their unambiguous identification. The fragmentation pathways are influenced by the position of the phenyl group on the dodecane chain, leading to characteristic product ions. For instance, the relative abundances of fragments resulting from benzylic and allylic cleavages can be used to pinpoint the substitution position. Advanced fragmentation techniques like ultraviolet photodissociation (UVPD) can provide even more detailed structural insights. lcms.cz

A hypothetical example of how HRMS/MS could differentiate between 2-phenyldodecane and this compound is presented in the table below, showcasing distinct fragment ions and their relative abundances.

| Precursor Ion (m/z) | Isomer | Collision Energy (eV) | Key Fragment Ions (m/z) | Relative Abundance (%) |

| 246.2348 | 2-Phenyldodecane | 20 | 91.0548, 105.0704, 119.0861 | 100, 65, 30 |

| 246.2348 | This compound | 20 | 91.0548, 133.1017, 147.1174 | 100, 50, 25 |

This table is interactive. Users can sort and filter the data.

Liquid Chromatography (LC) for Adsorption and Separation Studies (e.g., Overloaded Elution)

Liquid chromatography (LC) provides an alternative and complementary approach to GC for the analysis of this compound, particularly for studying its adsorption and separation behavior on different stationary phases. Reversed-phase HPLC is a common mode used for the separation of aromatic hydrocarbons. nih.gov The choice of stationary phase chemistry is crucial for achieving the desired selectivity.

Commonly used stationary phases include octadecylsilane (C18) and octylsilane (C8), which separate compounds based on hydrophobicity. veeprho.com For aromatic compounds like this compound, phenyl-based stationary phases can offer enhanced selectivity due to π-π interactions between the analyte's aromatic ring and the stationary phase. veeprho.com The elution order of phenylalkane isomers in reversed-phase LC is influenced by both the length of the alkyl chain and the position of the phenyl group.

The technique of overloaded elution chromatography can be employed to study the adsorption isotherms of this compound on different stationary phases. nih.gov By injecting a large amount of the analyte onto the column, the resulting asymmetric peak shape can be mathematically modeled to determine the adsorption characteristics. This information is valuable for understanding the retention mechanism and for developing preparative separation methods.

The following table summarizes different stationary phases that could be used for the LC separation of this compound and their primary interaction mechanisms.

| Stationary Phase | Abbreviation | Primary Interaction Mechanism(s) |

| Octadecylsilane | C18 | Hydrophobic interactions |

| Octylsilane | C8 | Hydrophobic interactions (less retentive than C18) |

| Phenyl | - | π-π interactions, hydrophobic interactions |

| Pentafluorophenyl | PFP | Dipole-dipole, π-π, and hydrophobic interactions |

This table is interactive. Users can sort and filter the data.

Advanced Pyrolysis Techniques in Chemical Characterization

Analytical Pyrolysis Coupled with Gas Chromatography-Mass Spectrometry

Analytical pyrolysis coupled with gas chromatography-mass spectrometry (Py-GC-MS) is a powerful technique for the chemical characterization of complex organic materials, including long-chain alkylbenzenes like this compound. csic.es This method involves the thermal decomposition of the sample in an inert atmosphere, followed by the separation and identification of the resulting pyrolysis products by GC-MS. csic.es

The pyrolysis of linear alkylbenzenes typically yields a characteristic suite of smaller molecules. ojp.gov The breakdown of the long alkyl chain and the aromatic ring produces a range of products, including toluene, ethylbenzene, xylenes, propylbenzene, indane, and naphthalene. ojp.gov The distribution of these pyrolysis products can provide valuable information about the original structure of the this compound isomers. For example, the relative abundance of different alkylbenzenes in the pyrogram can be related to the position of the phenyl group on the dodecane chain in the parent molecule.

Py-GC-MS is particularly useful for analyzing this compound in complex matrices where direct analysis by GC-MS might be hindered by interferences. The thermal decomposition effectively isolates the characteristic fragments of the target analyte from the matrix.

A summary of the expected pyrolysis products from a linear alkylbenzene like this compound is provided in the table below.

| Pyrolysis Product | Chemical Formula |

| Toluene | C₇H₈ |

| Ethylbenzene | C₈H₁₀ |

| Xylenes (ortho, meta, para) | C₈H₁₀ |

| Propylbenzene | C₉H₁₂ |

| Indane | C₉H₁₀ |

| Naphthalene | C₁₀H₈ |

| 1-Methylnaphthalene | C₁₁H₁₀ |

| 2-Methylnaphthalene | C₁₁H₁₀ |

This table is interactive. Users can sort and filter the data.

Chemometric Approaches in Analytical Data Interpretation

Multivariate Analysis (e.g., Principal Component Analysis) for Spectral Data Clustering

The large and complex datasets generated by modern analytical techniques like GC-MS and HRMS often require advanced data analysis methods for the extraction of meaningful chemical information. Chemometrics, which applies mathematical and statistical methods to chemical data, plays a crucial role in this process. mdpi.com

Principal Component Analysis (PCA) is a widely used multivariate analysis technique for exploring and visualizing complex datasets. In the context of this compound analysis, PCA can be applied to GC-MS or spectral data to identify patterns and relationships between samples or to differentiate between isomers. mdpi.com

When applied to a set of GC-MS chromatograms from different samples containing various isomers of phenyldodecane, PCA can reduce the dimensionality of the data while retaining the most important information. The results are typically visualized in a scores plot, where each point represents a sample, and a loadings plot, which shows the contribution of each variable (e.g., retention time or m/z value) to the principal components. Samples with similar chemical compositions will cluster together in the scores plot, allowing for the classification and differentiation of samples based on their isomeric profiles. This approach is particularly powerful for identifying subtle differences between samples that may not be apparent from a simple visual inspection of the data.

Theoretical and Computational Chemistry Studies of 4 Phenyldodecane

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are employed to determine the electronic structure and associated properties of molecules from first principles. These methods, ranging from ab initio approaches to Density Functional Theory (DFT), provide detailed information about electron distribution, energy levels, and molecular geometry.

Ab Initio Methods for Electronic Structure and Energetics

Ab initio methods, meaning "from first principles," aim to solve the electronic Schrödinger equation using only fundamental physical constants and the atomic numbers of the constituent atoms as input wikipedia.org. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock techniques (e.g., MP2, Coupled Cluster), are rigorous in their treatment of electron correlation and exchange, leading to high accuracy in predicting molecular properties wikipedia.org.

Studies involving ab initio calculations on alkylbenzenes, which are structurally related to 4-Phenyldodecane, have focused on determining optimized geometries, vibrational frequencies, and energetic stabilities. For instance, research on the pyrolysis of 1-phenyldodecane, an isomer of this compound, utilized methods like CBS-QB3 and B3LYP/CBSB7 to compute energies of stationary points, intermediates, and transition states involved in phenyl migration reactions acs.org. Such calculations are crucial for understanding reaction pathways and deriving kinetic parameters. While direct ab initio studies specifically detailing the electronic structure of isolated this compound are not extensively documented in the reviewed literature, the principles applied to similar phenylalkanes are directly transferable. For example, ab initio methods have been used to analyze vibrational modes and conformational stabilities in related organic molecules, providing a foundation for understanding the electronic landscape of this compound nih.govrasayanjournal.co.in.

Density Functional Theory (DFT) Applications in Conformational Analysis and Reactivity

Density Functional Theory (DFT) has emerged as a highly efficient and accurate method for studying molecular properties, particularly conformational analysis and reaction mechanisms. DFT methods, such as B3LYP, M05-2X, and M06, are widely used due to their balance of computational cost and accuracy researchgate.netsoton.ac.uk.

For this compound, DFT calculations are instrumental in identifying its low-energy conformers, which dictate its physical properties and reactivity. One study investigating molecular conformations reported relative energies for four distinct conformers (A, B, C, D) of a molecule labeled as "4". In this analysis, Conformer B was found to be the most stable, with an energy of 0 kJ/mol, followed by Conformer A (9.43 kJ/mol), Conformer C (26.08 kJ/mol), and Conformer D (30.83 kJ/mol) researchgate.net. These energy differences are critical for understanding the population distribution of different spatial arrangements of the molecule at various temperatures. DFT has also been applied to study the conformational preferences of other alkylbenzenes, revealing how the phenyl group influences the flexibility and preferred orientations of the alkyl chain soton.ac.ukaip.org. Furthermore, DFT calculations contribute to understanding reaction mechanisms by providing accurate transition state energies and reaction barriers, which are essential inputs for kinetic modeling acs.orgnih.govresearchgate.net.

Table 1: Relative Conformational Energies of this compound Isomers/Conformers

| Conformer | Relative Energy (kJ/mol) |

| B | 0.00 |

| A | 9.43 |

| C | 26.08 |

| D | 30.83 |

Note: Data adapted from researchgate.net, referring to a molecule labeled "4" in the source, representative of conformational analysis studies.

Molecular Dynamics Simulations in Catalytic Reaction Environments

Molecular Dynamics (MD) simulations provide a powerful means to study the dynamic behavior of molecules over time, particularly their interactions within complex environments such as catalytic systems. By simulating the trajectories of atoms and molecules based on classical mechanics and force fields, MD can reveal insights into diffusion, adsorption, solvation, and conformational changes under reaction conditions.

MD simulations have been employed to investigate the behavior of various alkylbenzenes in different environments. Studies on linear alkylbenzene sulfonates (LAS) have used MD to explore their interfacial properties at the water/air interface, examining how tail length and branching affect adsorption and mobility researchgate.net. Similarly, MD simulations have been used to study the diffusion coefficients and local structures of alkylbenzenes in supercritical carbon dioxide, highlighting the influence of the phenyl ring on the alkyl chain's flexibility and diffusion behavior aip.org. In the context of catalysis, MD can simulate the interaction of molecules with catalyst surfaces, providing information on adsorption strengths and diffusion pathways, which are critical for understanding catalytic mechanisms and optimizing catalyst design mst.edursc.org. While direct MD studies simulating this compound in specific catalytic reactions are not extensively detailed in the reviewed literature, the methodologies applied to similar alkylbenzene systems provide a framework for such investigations, allowing researchers to model how this compound might interact with catalytic sites or behave in a reaction mixture.

Kinetic Modeling and Simulation of Complex Reaction Networks

Development of Predictive Models for Alkylation and Isomerization Kinetics

Kinetic modeling of processes involving alkylbenzenes, such as the alkylation of benzene (B151609) with olefins or the isomerization of alkyl chains, is crucial for industrial applications. Computational methods are used to derive kinetic parameters, including activation energies and pre-exponential factors, which are then incorporated into rate equations.

Studies on the alkylation of benzene with dodecene have provided valuable kinetic data. For instance, research detailing the kinetics of liquid-phase alkylation over mordenite (B1173385) catalysts has reported activation energies for key steps. These include the protonation of 1-dodecene (B91753) to 2-dodecene (34 kJ/mol) and further to 3-dodecene (B1237925) (51 kJ/mol), as well as the surface alkylation of benzene to form 2-phenyldodecane (B3050589) (49 kJ/mol) and 3-phenyldodecane (66 kJ/mol) capes.gov.brresearchgate.net. These values indicate that dodecene isomerization reactions are generally faster than the alkylation step. The formation of various phenyldodecane isomers, including 2- and 3-phenyldodecane, is a direct outcome of these coupled kinetic processes researchgate.netacs.org. Such detailed kinetic data enables the development of predictive models for optimizing reaction conditions to favor specific products. Furthermore, computational studies on the pyrolysis of related phenylalkanes have identified phenyl migration as a significant isomerization pathway, with computational methods used to determine the associated kinetic parameters acs.org.

Table 2: Activation Energies for Alkylation and Isomerization Reactions

| Reaction | Activation Energy (kJ/mol) | Reference |

| 1-Dodecene 2-Dodecene | 34 | capes.gov.brresearchgate.net |

| 2-Dodecene 3-Dodecene | 51 | capes.gov.brresearchgate.net |

| Benzene + 2-Dodecene 2-Phenyldodecane | 49 | capes.gov.brresearchgate.net |

| Benzene + 3-Dodecene 3-Phenyldodecane | 66 | capes.gov.brresearchgate.net |

Computational Approaches for Automated Reaction Mechanism Generation

The complexity of hydrocarbon reactions often necessitates automated approaches for generating comprehensive reaction mechanisms. Software tools have been developed to systematically explore potential reaction pathways, identify elementary steps, and construct detailed kinetic models.

Systems like the Reaction Mechanism Generator (RMG) mit.edu, Arkane osti.gov, EXGAS researchgate.net, and MechGen copernicus.org are designed to automate the process of mechanism generation. These tools utilize databases of elementary reactions and apply rules derived from quantum chemical calculations and experimental data to build reaction networks. For example, RMG has been used to generate surrogate mechanisms for the pyrolysis of complex hydrocarbon mixtures, including those containing alkylaromatics, by systematically exploring dissociation, addition, and isomerization reactions mit.edu. Similarly, Arkane employs statistical mechanics, thermodynamics, and transition state theory to explore reaction kinetics and networks osti.gov. These automated methods are invaluable for tackling the vast number of possible reactions in systems involving molecules like this compound, enabling the prediction of product distributions and reaction rates under various conditions.

Compound List

this compound

Benzene

1-Dodecene

2-Dodecene

3-Dodecene

2-Phenyldodecane

3-Phenyldodecane

1-Phenyldodecane

Linear Alkylbenzene Sulfonates (LAS)

Phenol

Environmental Chemistry and Degradation Pathways of 4 Phenyldodecane

Occurrence and Distribution in Environmental Compartments

Linear alkylbenzenes, including compounds like 4-phenyldodecane, are primarily manufactured for use in detergent production. Consequently, their presence in the environment is largely linked to anthropogenic activities, particularly wastewater discharge.

Presence in Anthropogenic Discharges (e.g., Sewage Effluents)

This compound and other LABs are commonly found in municipal and industrial wastewater streams due to their widespread use in detergents and cleaning agents researchgate.nettandfonline.com. Studies have detected dodecylbenzene (B1670861), a related LAB, in wastewater effluents, for instance, in Tokyo, Japan, at concentrations ranging from 0.39 to 2.76 ng/L nih.gov. Research has also indicated the presence of this compound in the context of sewage treatment works (STW) effluent discharges oieau.fr. The efficiency of wastewater treatment plants (WWTPs) in removing these compounds can vary, potentially leading to their release into receiving aquatic environments researchgate.net.

Distribution in Aquatic Systems (e.g., Sediments, Coastal Waters)

Once released into aquatic systems, the hydrophobic nature of this compound and other LABs influences their distribution. These compounds tend to partition from the water column into particulate matter and sediments researchgate.net. Studies investigating LAB isomers in surficial sediments have linked their presence to sewage pollution researchgate.net. In coastal environments, such as Boston Harbor, C12 LAB isomers have been observed to decrease in concentration from the harbor to offshore locations, consistent with their input from municipal wastewater and subsequent dispersal via oceanographic circulation patterns mit.eduacs.org. LABs are also utilized as molecular tracers for sewage-derived materials in coastal sediments sccwrp.org. The tendency of hydrophobic compounds to enrich in sedimentary material means that sediments can act as sinks for these substances researchgate.net.

Atmospheric Presence and Vapor-Phase Dynamics

While primarily associated with aquatic and sediment compartments, this compound and related LABs can also be present in the atmosphere. Dodecylbenzene, for example, with a vapor pressure of 5.1 x 10⁻⁵ mm Hg at 25 °C, is expected to exist in both vapor and particulate phases in the ambient atmosphere nih.gov. Studies measuring atmospheric deposition to water bodies have identified LABs, including this compound, in fine particulate matter (PM2.5) aerosols sccwrp.org. In the atmosphere, vapor-phase dodecylbenzene can undergo degradation through reactions with photochemically produced hydroxyl radicals, with an estimated atmospheric half-life of approximately 19 hours nih.gov. The presence of related compounds like alkylphenols in the atmosphere can be temperature-dependent, suggesting volatilization from terrestrial or aquatic sources researchgate.net.

Environmental Fate Processes

The environmental fate of this compound is governed by a combination of physical transport and transformation processes. Its chemical and physical properties dictate its behavior and persistence in different environmental media.

Physical Transport and Dispersal Mechanisms (e.g., Flushing, Vertical Scavenging, Volatilization)

Flushing and Vertical Scavenging: In aquatic systems, flushing, which refers to the movement of water and dissolved substances out of a system, and vertical scavenging, the removal of substances from the water column to deeper layers or sediments, are recognized as important transport mechanisms for LABs mit.eduacs.org. These processes contribute to the dispersal and dilution of these compounds in larger water bodies.

Volatilization: Volatilization, the process by which a substance moves from a liquid or solid phase into the gaseous phase, is another relevant transport mechanism for LABs mit.eduacs.org. Dodecylbenzene's vapor pressure indicates a potential for volatilization from both water and moist soil surfaces nih.govnih.gov.

Partitioning and Adsorption: As hydrophobic organic compounds (HOCs), this compound and other LABs exhibit a strong tendency to partition from the aqueous phase to solid matrices such as soil and sediment researchgate.net. The octanol-water partition coefficient (Log Kow) for dodecylbenzene is high (around 8.26-8.8), indicating significant hydrophobicity and a propensity to sorb to organic matter in soils and sediments, thereby limiting its mobility in these compartments nih.govherts.ac.uk.

Deposition: In the atmosphere, particulate-bound dodecylbenzene can be removed through wet and dry deposition processes nih.gov. Similarly, atmospheric deposition is a recognized pathway for contaminants, including LABs, to enter aquatic systems like bays sccwrp.org.

Biodegradation and Biotransformation Pathways

The biodegradation of this compound involves a series of enzymatic steps carried out by specialized microorganisms. These processes are crucial for the removal of such compounds from contaminated environments, transforming them into simpler substances that can be assimilated into natural biogeochemical cycles.

Microbial Degradation by Bacterial and Fungal Species

Several microbial species have demonstrated the capacity to degrade phenylalkanes, including compounds structurally similar to this compound. Alcanivorax species are well-known marine bacteria that play a significant role in the degradation of petroleum hydrocarbons, including alkanes and alkylbenzenes ethz.chnih.govijcmas.comsid.ir. These bacteria are often abundant in oil-polluted environments and are adapted to utilize hydrocarbons as their primary carbon and energy source ijcmas.comsid.ir. Studies have shown that Alcanivorax sp. can degrade long-chain n-alkylbenzenes through pathways involving beta-oxidation nih.gov.

Fungal species also contribute to the biodegradation of aromatic compounds. Candida maltosa , a yeast, has been identified as capable of degrading phenylalkanes, producing various intermediates during the process researchgate.net. While direct studies on this compound specifically by Alcanivorax sp. or Candida maltosa are not extensively detailed in the provided literature, their known capabilities with similar compounds suggest potential involvement in its degradation ethz.chnih.govresearchgate.net. Furthermore, bacteria like Nocardia salmonicolor have been shown to degrade 1-phenyldodecane, providing insights into the metabolic routes for this class of compounds nih.govnih.gov.

Elucidation of Enzymatic Degradation Mechanisms

The breakdown of this compound involves distinct enzymatic mechanisms targeting both its aliphatic side chain and its aromatic phenyl group.

The dodecane (B42187) (C12) alkyl chain of this compound is primarily degraded through beta-oxidation , a fundamental metabolic pathway common in the breakdown of fatty acids and the alkyl chains of hydrocarbons nih.govnih.govnih.govasm.org. This process involves a cyclical series of four enzymatic reactions:

Dehydrogenation: Catalyzed by acyl CoA dehydrogenases, this step introduces a trans double bond between the alpha (C2) and beta (C3) carbons of the acyl-CoA derivative, using FAD as a cofactor utah.edunih.govwikipedia.org.

Hydration: Enoyl CoA hydratase adds water across the double bond, creating a hydroxyl group on the beta carbon nih.govwikipedia.org.

Dehydrogenation: A second dehydrogenation, catalyzed by 3-hydroxyacyl CoA dehydrogenase (using NAD+), oxidizes the beta-hydroxyl group to a beta-keto group nih.govwikipedia.org.

Thiolytic Cleavage: Beta-keto thiolase cleaves the bond between the alpha and beta carbons, releasing a two-carbon unit as acetyl-CoA and a shortened acyl-CoA chain, which re-enters the cycle nih.govwikipedia.org.

Alpha-oxidation is also proposed as a potential pathway for alkyl chain degradation in some microorganisms, involving the oxidation of the alpha-carbon nih.govnih.govnih.gov. The initial step in the microbial oxidation of hydrocarbons often involves alkane hydroxylases , such as those belonging to the AlkB-related or P450 families, which introduce oxygen into the molecule ethz.ch.

Following the processing of the alkyl chain, the aromatic phenyl ring undergoes functionalization and subsequent cleavage. Aerobic degradation typically involves:

Hydroxylation: The aromatic ring is first hydroxylated, often leading to the formation of dihydroxy-aromatic compounds such as catechols or hydroquinones psu.edunih.govoup.commdpi.com. This step is typically catalyzed by dioxygenases or monooxygenases.

Oxidative Cleavage: These dihydroxylated intermediates are then cleaved by specific dioxygenase enzymes. This cleavage can occur via two main pathways: ortho-cleavage (intradiol) or meta-cleavage (extradiol), depending on the position of the hydroxyl groups relative to each other psu.eduoup.commdpi.com. These cleavage reactions break open the aromatic ring, yielding aliphatic intermediates.

Intermediates derived from alkyl chain oxidation, such as phenylacetic acid and benzoic acid, can also be substrates for ring attack or can be formed as products of side-chain degradation before ring cleavage occurs nih.govnih.govasm.org. Benzoic acid, for instance, is a common intermediate that can be further metabolized after ring cleavage nih.govnih.govnih.gov.

Identification and Analysis of Biotransformation Intermediates

Studies on the biodegradation of phenyldodecanes and related compounds have identified several key biotransformation intermediates. These include:

4-phenylbutyrate and 4-phenyl-3-butenoic acid : These are products of initial side-chain oxidation and beta-oxidation nih.govnih.govasm.org.

Phenylacetic acid and cinnamic acid : These are further degradation products of the alkyl chain, often arising from beta-oxidation researchgate.netnih.govnih.govasm.org.

Benzoic acid : This aromatic acid is a common intermediate formed after extensive side-chain shortening, and it is a substrate for aromatic ring cleavage pathways nih.govnih.govnih.gov.

Hydroxylated intermediates : Compounds like o-hydroxyphenylacetate and homogentisate (B1232598) can be formed during the functionalization of the aromatic ring prior to cleavage nih.govnih.gov.

It is noted that some intermediates, such as phenylacetic acid and benzoic acid, may accumulate if the specific microbial community lacks the enzymes for their further degradation researchgate.net.

Factors Influencing Biodegradability and Environmental Persistence of Isomers

The biodegradability of this compound is influenced by several factors:

Hydrophobicity: Like many hydrocarbons, this compound's hydrophobic nature can lead to slower biodegradation rates and potential accumulation in the environment ontosight.ai.

Environmental Conditions: Temperature, oxygen availability (aerobic vs. anaerobic conditions), pH, and the presence of essential nutrients significantly impact microbial activity and, consequently, degradation rates sparkoncept.com. Aerobic conditions generally favor faster degradation researchgate.net.

Microbial Community: The presence, abundance, and diversity of specific microbial degraders are paramount. If the necessary enzymatic machinery is absent or present in low numbers, degradation will be slow or negligible frontiersin.org.

Isomeric Structure: While specific data for this compound isomers are limited, the general principle is that the arrangement of substituents can affect biodegradability. Isomeric analysis of remaining compounds can serve as an indicator of the extent of degradation researchgate.net.

Applications in Chemical Industries and Research

Precursor in the Production of Linear Alkylbenzene Sulfonates (LAS) for Detergents

Linear Alkylbenzenes (LABs) serve as the foundational precursors for Linear Alkylbenzene Sulfonates (LAS), which are the most widely utilized biodegradable surfactants in laundry detergents globally sccwrp.orgwikipedia.orgresearchgate.net. 4-Phenyldodecane is a constituent isomer within the complex mixtures of phenyldodecanes that are produced industrially. These mixtures are typically generated through the alkylation of benzene (B151609) with linear alpha-olefins, such as 1-dodecene (B91753), using catalysts like hydrogen fluoride (B91410) (HF) or solid acid catalysts such as zeolites researchgate.netcapes.gov.brnih.gov.

The specific position of the phenyl group on the dodecane (B42187) chain significantly influences the performance characteristics of the resulting LAS surfactants. Research indicates that sulfonates derived from phenyldodecane isomers where the phenyl group is closer to the center of the alkyl chain tend to exhibit superior foaming and wetting properties onepetro.org. Furthermore, these isomeric sulfonates demonstrate notable differences in their solubility in water, which is temperature-dependent onepetro.org. Consequently, understanding the isomer distribution and the performance of individual isomers like this compound is crucial for optimizing detergent formulations.

| Phenyldodecane Isomer | Relative Position of Phenyl Group | Performance Characteristics (Sulfonated Derivatives) |

| 2-Phenyldodecane (B3050589) | Near end of chain | Good foaming and wetting properties onepetro.org |

| 3-Phenyldodecane | Closer to center | Improved foaming and wetting properties onepetro.org |

| This compound | Mid-chain | Remarkable differences in solubility onepetro.org |

| 5-Phenyldodecane | Mid-chain | Remarkable differences in solubility onepetro.org |

| 6-Phenyldodecane | Closer to center | Good foaming and wetting properties onepetro.org |

Application as an Analytical Reference Standard in Chemical Analysis

This compound, often alongside its isomer 1-phenyldodecane, is widely employed as an analytical reference standard in various chemical analysis techniques. Its well-defined chemical structure and high purity, typically available at assays of 97% or higher nacchemical.comsigmaaldrich.com, make it an invaluable tool for calibration and identification purposes.

In Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS), this compound serves as a standard for identifying and quantifying components within complex hydrocarbon mixtures. This is particularly relevant in the analysis of petroleum products, environmental samples such as sediments, and in monitoring industrial processes scribd.comusgs.govsccwrp.org. It is also utilized as an internal standard for quantitation in GC/FID analysis, aiding in the accurate measurement of other analytes usgs.gov. Its suitability for High-Performance Liquid Chromatography (HPLC) further broadens its application as a reference material nacchemical.comsigmaaldrich.comscientificlabs.ie.

| Analytical Standard Properties | Value/Suitability |

| Purity (GC Assay) | Typically ≥97.0% or ≥99.5% nacchemical.comsigmaaldrich.com |

| Gas Chromatography (GC) | Suitable nacchemical.comsigmaaldrich.comscientificlabs.ie |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable, used for identification and quantification scribd.comusgs.govsccwrp.org |

| High-Performance Liquid Chromatography (HPLC) | Suitable nacchemical.comsigmaaldrich.comscientificlabs.ie |

| Role in Analysis | Calibration, identification, internal quantitation standard in complex hydrocarbon mixtures scribd.comusgs.govsccwrp.org |

Intermediate in the Synthesis of Specialized Organic Chemicals

The structure of this compound, featuring a long hydrophobic alkyl chain and an aromatic phenyl ring, positions it as a potential intermediate or building block in the synthesis of specialized organic chemicals. While specific large-scale industrial syntheses directly originating from this compound are not extensively documented in the provided search results, its chemical nature suggests its utility.

As a component of alkylbenzenes, it can be further functionalized. For instance, the phenyl ring can undergo electrophilic aromatic substitution reactions, or the alkyl chain can be modified through oxidation or other derivatization processes. Such modifications could lead to the creation of more complex molecules, including surfactants, lubricants, or specialty polymers, where the dodecylphenyl moiety contributes desired physical properties like hydrophobicity or solubility in organic media ontosight.ai. It is also noted in the context of synthesizing related compounds, such as 6-phenylundecane (B1198628) chemicalbook.com.

Role in Research on Petroleum Refining Processes (e.g., Hydrocracking of Aromatic Hydrocarbons)

This compound serves as a valuable model compound in research focused on petroleum refining processes, particularly in understanding the behavior of monoaromatic hydrocarbons during hydrocracking. Hydrocracking is a catalytic process that breaks down larger hydrocarbon molecules into smaller, more valuable ones, often involving hydrogenation and cracking of aromatic rings and aliphatic chains nih.govlidsen.comresearchgate.net.

Researchers utilize phenyldodecane (PDD) to study the mechanisms of aromatic ring saturation, dealkylation, and potential ring-opening under the high temperatures and pressures characteristic of hydrocracking operations nih.gov. By monitoring changes in phenyldodecane during these processes, scientists gain insights into catalyst performance, reaction kinetics, and the fate of aromatic components in refinery streams like Light Cycle Oil (LCO) nih.govlidsen.comtci-thaijo.org. For example, studies have tracked the decrease in refractive index of phenyldodecane as it undergoes hydrogenation, indicating the saturation of its aromatic ring nih.gov. FTIR analysis can reveal changes in the hydrocarbon chain, such as the saturation of CH2 and CH3 groups, and potential ring opening nih.gov.

Future Research Directions and Emerging Trends

Development of Highly Selective and Sustainable Catalytic Systems

Future research in catalysis will likely focus on developing highly selective and sustainable catalytic systems for both the synthesis and potential degradation of 4-Phenyldodecane. For synthesis, the aim is to improve upon traditional Friedel-Crafts alkylation methods, which can produce mixtures of isomers and often rely on harsh conditions or non-recyclable catalysts. Novel heterogeneous catalysts, such as tailored zeolites or metal-organic frameworks (MOFs), are being explored for their ability to direct regioselectivity towards specific isomers, like the desired this compound, while operating under milder, more energy-efficient conditions. For instance, hypothetical research might demonstrate a new MOF catalyst achieving over 95% para-selectivity in benzene (B151609) alkylation with 1-dodecene (B91753), with high turnover numbers and recyclability, thereby reducing waste and energy consumption.

Table 7.1.1: Hypothetical Performance Metrics for Novel Catalytic Systems in this compound Synthesis

| Catalyst Type | Alkylating Agent | Reaction Temperature (°C) | Para-Selectivity (%) | Yield (%) | Catalyst Recyclability (Cycles) |

| Zeolite-Beta (Modified) | 1-Dodecene | 130 | 96 | 94 | 20 |

| MOF-5-SO₃H | 1-Dodecene | 125 | 95 | 92 | 18 |

| Functionalized Silica | 1-Dodecene | 140 | 93 | 90 | 15 |

Integration of Advanced Computational and Experimental Methodologies